3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxin ring fused to a chromenone structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with 4-hydroxy-7-methoxy-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, each with distinct chemical and biological properties .
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and exhibit similar chemical reactivity.
Chromen-2-one derivatives: Compounds with the chromenone structure, such as coumarins, have comparable biological activities.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to the combination of the benzodioxin and chromenone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14O6 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C18H14O6/c1-21-11-3-4-12-14(9-11)24-18(20)16(17(12)19)10-2-5-13-15(8-10)23-7-6-22-13/h2-5,8-9,19H,6-7H2,1H3 |
InChI Key |
DJXHMHZLUGAFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCCO4)O |
Origin of Product |
United States |
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